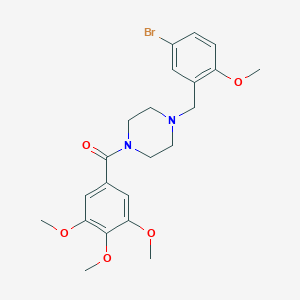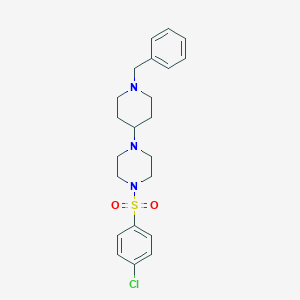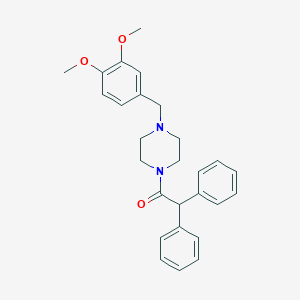![molecular formula C23H33NO7 B249271 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide](/img/structure/B249271.png)
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple dioxolane and dioxolane-like rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide typically involves multiple steps, including the formation of dioxolane rings and subsequent functionalization. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring, which is then further functionalized to introduce the isopropyl and phenylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO₄, CrO₃), reducing agents (LiAlH₄, NaBH₄), and bases (NaOH, KOtBu). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: A related compound with a simpler structure, used in similar synthetic applications.
1,3-Dioxolane-4-methanol, 2,2-dimethyl-:
Uniqueness
2-{[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy}-N-isopropyl-N-phenylacetamide is unique due to its complex structure, which includes multiple dioxolane and dioxolane-like rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C23H33NO7 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
2-[[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H33NO7/c1-14(2)24(15-10-8-7-9-11-15)17(25)13-26-19-18(16-12-27-22(3,4)29-16)28-21-20(19)30-23(5,6)31-21/h7-11,14,16,18-21H,12-13H2,1-6H3/t16?,18-,19+,20-,21-/m1/s1 |
Clave InChI |
NJHYYAKMLCLPQN-KEAPPQJHSA-N |
SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
SMILES isomérico |
CC(C)N(C1=CC=CC=C1)C(=O)CO[C@@H]2[C@@H]3[C@H](O[C@@H]2C4COC(O4)(C)C)OC(O3)(C)C |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C(=O)COC2C(OC3C2OC(O3)(C)C)C4COC(O4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249189.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B249199.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)





